molecular formula C9H14N2 B13495274 4-(Aminomethyl)-2-ethylaniline CAS No. 771583-63-2

4-(Aminomethyl)-2-ethylaniline

Cat. No.: B13495274
CAS No.: 771583-63-2
M. Wt: 150.22 g/mol
InChI Key: PCHJADJCRPJTMT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It features an aniline core with an aminomethyl group at the 4-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-ethylaniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-(Nitromethyl)-2-ethylaniline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)-2-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-ethylaniline involves its interaction with specific molecular targets. For instance, it can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl group.

    4-(Aminomethyl)phthalazin-1(2H)-one: Contains a phthalazine ring instead of an aniline core.

    4-Aminocoumarin: Features a coumarin ring system with an amino group.

Uniqueness

4-(Aminomethyl)-2-ethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an ethyl group at specific positions makes it a valuable intermediate in various synthetic and industrial applications .

Properties

CAS No.

771583-63-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(aminomethyl)-2-ethylaniline

InChI

InChI=1S/C9H14N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6,10-11H2,1H3

InChI Key

PCHJADJCRPJTMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CN)N

Origin of Product

United States

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